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Abstract
Landipirdine (also known as SYN120 and RO5025181) is a novel small molecule that was

developed as a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors. The rationale for

its development was based on the hypothesis that simultaneous blockade of these two

receptors could offer a synergistic therapeutic benefit for cognitive and psychiatric symptoms in

neurodegenerative disorders, particularly Parkinson's disease dementia (PDD). This technical

guide provides a comprehensive overview of the discovery, preclinical development, and

clinical evaluation of Landipirdine. While the compound showed a promising preclinical profile,

its clinical development was ultimately discontinued after a Phase 2a proof-of-concept study in

PDD patients failed to meet its primary efficacy endpoints for cognition. This document details

the available data, experimental methodologies, and the key findings that shaped the trajectory

of Landipirdine's development.

Introduction
Cognitive impairment and psychosis are significant and debilitating non-motor symptoms of

Parkinson's disease, contributing substantially to patient and caregiver burden. The

serotonergic system, particularly the 5-HT6 and 5-HT2A receptors, has been implicated in the

modulation of cognitive processes and psychotic symptoms. Landipirdine was designed to

target both of these receptors simultaneously, aiming to provide a more robust and multifaceted

therapeutic effect compared to single-target agents.
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Development History:

Landipirdine was initially discovered by F. Hoffmann-La Roche Ltd. and was later developed

by Biotie Therapies Corp., which was subsequently acquired by Acorda Therapeutics. The

development program progressed through preclinical studies and Phase 1 trials before entering

a Phase 2a clinical trial for Parkinson's disease dementia. However, in February 2020, it was

announced that the development of Landipirdine for cognition disorders and dementia had

been discontinued.[1]

Mechanism of Action
Landipirdine is a potent antagonist of both the serotonin 5-HT6 and 5-HT2A receptors.

5-HT6 Receptor Antagonism
The 5-HT6 receptor is primarily expressed in the central nervous system, with high densities in

brain regions associated with learning and memory, such as the hippocampus and cortex.

Blockade of the 5-HT6 receptor is hypothesized to enhance cholinergic and glutamatergic

neurotransmission, which are crucial for cognitive function. The canonical signaling pathway for

the 5-HT6 receptor involves its coupling to a Gs protein, leading to the activation of adenylyl

cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

This cascade further activates Protein Kinase A (PKA), which can modulate the activity of

various downstream targets, including the transcription factor CREB (cAMP response element-

binding protein) and the MAP kinase ERK (extracellular signal-regulated kinase).

5-HT2A Receptor Antagonism
The 5-HT2A receptor is also widely distributed in the brain and is a key target for many atypical

antipsychotic drugs. Antagonism of 5-HT2A receptors is believed to contribute to the

antipsychotic effects of these medications and may also have beneficial effects on cognition

and negative symptoms of psychosis. The primary signaling pathway for the 5-HT2A receptor is

through its coupling to a Gq/11 protein. This activates phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates

Protein Kinase C (PKC).
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The dual antagonism of both 5-HT6 and 5-HT2A receptors by Landipirdine was intended to

leverage these distinct but potentially complementary pathways to improve both cognitive

deficits and psychotic symptoms.

Preclinical Development
No publicly available quantitative data on the binding affinities (Ki or IC50 values) of

Landipirdine for the 5-HT6 and 5-HT2A receptors were identified in the search results.

Based on its progression to clinical trials, Landipirdine presumably demonstrated a favorable

preclinical profile in various in vivo models of cognition and psychosis. Standard preclinical

behavioral assays would have been employed to assess its therapeutic potential.

Experimental Protocols for Key Preclinical Assays
Objective: To determine the binding affinity of Landipirdine for the human 5-HT6 and 5-

HT2A receptors.

Methodology (General Protocol):

Membrane Preparation: Cell membranes expressing the recombinant human 5-HT6 or 5-

HT2A receptor are prepared.

Radioligand Binding: A specific radioligand (e.g., [3H]-LSD for 5-HT6, [3H]-ketanserin for

5-HT2A) is incubated with the cell membranes in the presence of varying concentrations

of Landipirdine.

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The

bound and free radioligand are then separated by rapid filtration through glass fiber filters.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

Data Analysis: The concentration of Landipirdine that inhibits 50% of the specific binding

of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated

using the Cheng-Prusoff equation.

Morris Water Maze (MWM):
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Objective: To assess spatial learning and memory.

Methodology: Rodents are placed in a circular pool of opaque water and must learn the

location of a hidden escape platform using distal visual cues. Parameters such as escape

latency (time to find the platform) and time spent in the target quadrant during a probe trial

(platform removed) are measured.[2][3][4][5]

Novel Object Recognition (NOR) Test:

Objective: To evaluate recognition memory.

Methodology: Rodents are first familiarized with two identical objects in an open field. After

a retention interval, one of the objects is replaced with a novel object. The time spent

exploring the novel object versus the familiar object is measured. A preference for the

novel object indicates intact recognition memory.[1][6][7][8][9]

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:

Objective: To measure sensorimotor gating, a process that is deficient in some psychiatric

disorders like schizophrenia.

Methodology: The startle response of a rodent to a loud acoustic stimulus is measured. In

PPI, a weaker, non-startling prestimulus (prepulse) is presented shortly before the startling

stimulus. A reduction in the startle response in the presence of the prepulse indicates

normal sensorimotor gating.[10][11][12][13][14]

Clinical Development
Landipirdine progressed to a Phase 2a clinical trial to evaluate its safety, tolerability, and

efficacy in patients with Parkinson's disease dementia.

Phase 2a "SYNAPSE" Trial (NCT02258152)
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,

16-week proof-of-concept trial.[15]

Participants: Patients with Parkinson's disease dementia who were on a stable dose of a

cholinesterase inhibitor.[15] A total of 82 patients were randomized.[15]
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Intervention: Oral Landipirdine (SYN120) with a dose titration up to 100 mg/day or placebo.

[15]

Primary and Secondary Outcome Measures:

The primary efficacy measure was the change from baseline in the Cognitive Drug

Research (CDR) computerized assessment system Continuity of Attention score.[15]

A key secondary efficacy measure was the change from baseline in the CDR Quality of

Episodic Memory score.[15]

Other efficacy measures included the Alzheimer's Disease Assessment Scale-Cognitive

Subscale (ADAS-Cog), Alzheimer's Disease Cooperative Study-Clinician's Global

Impression of Change (ADCS-CGIC), and the Neuropsychiatric Inventory (NPI).[15]

Clinical Trial Results
The SYNAPSE trial did not meet its primary or key secondary efficacy endpoints for cognition.

At week 16, there were no significant differences between the Landipirdine and placebo

groups for any of the cognitive assessments.[15]

Table 1: Summary of Efficacy Results from the SYNAPSE Trial
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Outcome Measure
Landipirdine
(N=38)

Placebo (N=44) p-value

Cognitive

Assessments

CDR Continuity of

Attention (Change

from Baseline)

No significant

difference

No significant

difference
Not significant

CDR Quality of

Episodic Memory

(Change from

Baseline)

No significant

difference

No significant

difference
Not significant

Other Efficacy

Measures

NPI-

Apathy/Indifference

Score (Change from

Baseline)

Nominal improvement Worsening 0.028 (unadjusted)[15]

PDAQ-15 (Cognitive

Activities of Daily

Living)

Nominal improvement Worsening 0.029 (unadjusted)[15]

Motor Function

UPDRS Score
Worsening of motor

symptoms
No significant change Significant worsening

Note: Specific numerical data for the change from baseline for the cognitive assessments were

not available in the searched literature.

A post-hoc analysis suggested potential nominal improvements in the Neuropsychiatric

Inventory (NPI) domains of apathy/indifference and in cognitive activities of daily living (PDAQ-

15) in the Landipirdine group compared to placebo.[15] However, a mild worsening of motor

symptoms, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS), was

observed in the Landipirdine group.[15]
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Table 2: Safety and Tolerability from the SYNAPSE Trial

Adverse Event Profile Landipirdine (N=38) Placebo (N=44)

Overall Adverse Events 74% of patients 77% of patients

Treatment Discontinuation 16% of patients 16% of patients

More Frequent Adverse Events Nausea, Vomiting -

Source:[15]

Overall, Landipirdine was considered adequately tolerated, but the lack of cognitive efficacy

and the negative impact on motor function led to the discontinuation of its development for

PDD.

Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Landipirdine
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Caption: Proposed dual mechanism of action of Landipirdine.
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Caption: Canonical 5-HT6 receptor signaling pathway.
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Caption: Primary 5-HT2A receptor signaling pathway.
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Click to download full resolution via product page

Caption: High-level workflow of the SYNAPSE clinical trial.

Conclusion
Landipirdine (SYN120) represents a rational approach to polypharmacology, targeting two

serotonin receptors implicated in the pathophysiology of cognitive and psychiatric symptoms in

neurodegenerative diseases. Despite a promising preclinical rationale, the clinical development

of Landipirdine was halted due to a lack of efficacy in a Phase 2a trial in patients with

Parkinson's disease dementia. The observed worsening of motor symptoms also raised

concerns about its suitability for this patient population. While the journey of Landipirdine as a

therapeutic candidate has concluded, the insights gained from its development contribute to

the broader understanding of the role of the serotonergic system in neurodegenerative

disorders and provide valuable lessons for future drug development endeavors in this

challenging therapeutic area. The nominal positive signals on apathy and activities of daily

living, although from a post-hoc analysis, may warrant further investigation of the dual 5-HT6/5-

HT2A antagonist mechanism in other contexts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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